Hydration Stereospecificity: D-Bifunctional Protein Versus L-Bifunctional Protein Substrate Discrimination
(24E)-3alpha,7alpha-Dihydroxy-5beta-cholest-24-en-26-oyl-CoA (24E-DHCA-CoA) is hydrated exclusively by D-bifunctional protein (DBP) to yield (24R,25R)-3α,7α,24-trihydroxy-5β-cholestanoyl-CoA, whereas L-bifunctional protein (LBP) shows no detectable hydration activity toward this substrate [1]. In contrast, the trihydroxy analog (24E-THCA-CoA) undergoes hydration by both DBP and LBP, producing a mixture of four 24-hydroxy stereoisomers. The dihydroxy compound thus provides a clean, stereochemically defined product for assays requiring unambiguous pathway resolution [2].
| Evidence Dimension | Hydration product stereochemical outcome |
|---|---|
| Target Compound Data | Single product: (24R,25R)-3α,7α,24-trihydroxy-5β-cholestanoyl-CoA |
| Comparator Or Baseline | 24E-THCA-CoA produces four 24-hydroxy stereoisomers; 24E-DHCA-CoA is not hydrated by LBP |
| Quantified Difference | 1 product vs 4 products; DBP-specific vs dual-enzyme reactivity |
| Conditions | Rat liver peroxisomal DBP and LBP enzyme preparations; HPLC separation of CoA ester stereoisomers with methanol/acetonitrile/sodium acetate buffer (pH 5) gradient on C18 reversed-phase column [1] |
Why This Matters
For investigators studying DBP-specific peroxisomal β-oxidation or requiring unambiguous single-product enzymatic assays, (24E)-DHCA-CoA eliminates the confounding stereoisomer mixture observed with trihydroxy substrates.
- [1] Jiang LL, Kurosawa T, Sato M, Suzuki Y, Hashimoto T. Separation of stereoisomers of C27-bile acid CoA esters by liquid chromatography and its application to the study of the stereospecificities of D- and L-bifunctional proteins in bile acid biosynthesis. Anal Biochem. 1997;250(2):186–192. View Source
- [2] Kurosawa T, Sato M, Yoshimura T, Murai T. Substrate and stereospecificity of enzymes related to bile acid biosynthesis. KAKENHI Project Report 11672152. Health Sciences University of Hokkaido, 2000. View Source
